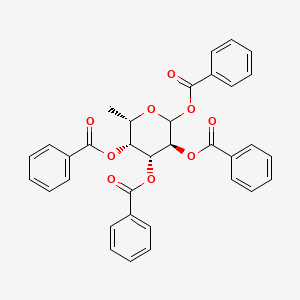

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a biochemical assay reagent commonly used in scientific research. It is a derivative of L-fucose, a hexose deoxy sugar that is naturally found in various biological systems. The compound is characterized by the presence of four benzoyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical processes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose serves as a significant intermediate in the synthesis of other glycosides and oligosaccharides. Its benzoyl groups provide protection for the hydroxyl groups during chemical reactions, facilitating selective modifications.

Key Synthetic Reactions:

- Glycosylation Reactions: It can be used in glycosylation reactions to form various glycosidic bonds. For instance, it has been involved in the synthesis of β-L-fucopyranosides through reactions with alcohols under acidic conditions .

- Azidation: The compound can undergo azidation to form azido derivatives, which are valuable in click chemistry for bioconjugation applications .

Biochemical Assays

Due to its structural characteristics, this compound is utilized as a biochemical assay reagent. It plays a role in studying various biological processes:

- Anti-infection Studies: It has shown potential in evaluating anti-infection properties against various pathogens. The compound's derivatives have been tested against viruses like HIV and influenza .

- Cell Cycle Studies: Research indicates its involvement in apoptosis and autophagy pathways, making it relevant for cancer research and therapeutic development .

Pharmaceutical Applications

The compound's derivatives are being explored for their potential pharmaceutical applications:

- Antibody-Drug Conjugates (ADCs): this compound is used in the development of ADCs due to its ability to modify antibodies selectively .

- Cancer Therapy: Its role in cell signaling pathways (e.g., PI3K/Akt/mTOR) has prompted investigations into its use as a therapeutic agent in oncology .

Case Study 1: Synthesis of Glycosides

A study demonstrated the successful synthesis of β-L-fucopyranosides using this compound as a glycosyl donor. The reaction yielded high purity products with significant yields (up to 91%) when optimized conditions were applied .

Case Study 2: Anti-Viral Activity

Another investigation focused on the anti-viral properties of derivatives obtained from this compound. The study found that certain derivatives exhibited substantial activity against HIV and other viruses by interfering with viral entry mechanisms .

Data Tables

| Application Area | Specific Use Cases | Yield/Effectiveness |

|---|---|---|

| Chemical Synthesis | Glycosylation reactions | Up to 91% yield |

| Biochemical Assays | Anti-infection studies | Significant inhibition of viral growth |

| Pharmaceutical Development | Antibody-drug conjugates | Effective targeting in cancer cells |

| Compound Derivative | Target Pathway | Observed Effect |

|---|---|---|

| Azido Derivative | Click chemistry | High efficiency in bioconjugation |

| Benzoylated Glycoside | Apoptosis pathway | Induced apoptosis in cancer cells |

Wirkmechanismus

Target of Action

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .

Pharmacokinetics

It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose can be synthesized through the benzoylation of L-fucose. The process typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of L-fucose are protected using benzoyl chloride in the presence of a base such as pyridine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

Purification: The resulting product is purified using column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Benzoylation: Large quantities of L-fucose are reacted with benzoyl chloride in the presence of a base.

Crystallization: The product is crystallized from suitable solvents to obtain high purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.

Substitution Reactions: The benzoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

L-Fucose: Formed through hydrolysis of the benzoyl groups.

Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetra-O-acetyl-L-fucopyranose: Similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose but with acetyl groups instead of benzoyl groups.

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: A derivative of D-glucose with benzoyl groups.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .

Biologische Aktivität

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a chemically modified derivative of L-fucose, a monosaccharide with significant biological roles. This compound is notable for its applications in carbohydrate chemistry and potential therapeutic uses due to its biological activities. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C34H28O9 and is characterized by four benzoyl groups attached to the fucose backbone. This modification enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Biological Functions

The biological activity of this compound can be summarized in several key areas:

- Antitumor Activity : Research indicates that L-fucose derivatives exhibit antitumor properties. The presence of benzoyl groups may enhance these effects by modifying interactions with cellular receptors and enzymes involved in tumor progression .

- Immunomodulatory Effects : Compounds derived from L-fucose have been shown to modulate immune responses. They can influence the activity of immune cells and cytokine production, potentially aiding in the treatment of autoimmune diseases .

- Glycosylation Inhibition : The compound may inhibit glycosylation processes by competing with natural substrates for glycosyltransferases. This inhibition can affect various biological pathways including those involved in cell signaling and adhesion .

This compound exerts its biological effects through several mechanisms:

- Enzyme Interactions : The compound interacts with glycosyltransferases and glycosidases. By binding to these enzymes, it can inhibit their activity or alter their specificity .

- Cellular Uptake and Distribution : The benzoyl groups enhance the compound's membrane permeability. This property allows it to enter cells more readily and interact with intracellular targets such as proteins and nucleic acids .

- Signal Transduction Modulation : By influencing receptor interactions on cell surfaces, this compound can modulate signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Antitumor Studies : A study demonstrated that L-fucose derivatives inhibited the proliferation of cancer cells in vitro. The mechanism was linked to altered glycosylation patterns that affect cell signaling pathways critical for tumor growth .

- Immunological Research : Another study explored the immunomodulatory effects of L-fucose derivatives on macrophage activation. Results indicated that these compounds could enhance phagocytic activity and cytokine production in response to pathogens .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.